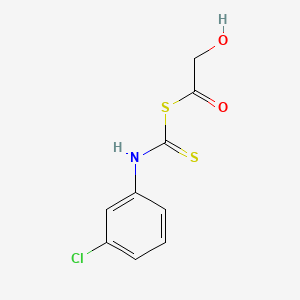
Carbanilic acid, m-chlorodithio-, glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of carboxylic acids, including Carbanilic acid, m-chlorodithio-, glycolate, can be achieved through various synthetic routes. Common methods include the oxidation of alkylbenzenes, oxidative cleavage of alkenes, and the oxidation of primary alcohols and aldehydes . Additionally, the hydrolysis of nitriles and the carboxylation of Grignard reagents are also employed . These reactions typically require specific reagents and conditions, such as strong acids or bases, oxidizing agents, and controlled temperatures.
Industrial Production Methods: Industrial production of carboxylic acids often involves large-scale oxidation processes. For example, the oxidation of toluene to produce benzoic acid is a well-known industrial method. Similarly, this compound can be synthesized using analogous industrial processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Carbanilic acid, m-chlorodithio-, glycolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxyl functional group, which is highly reactive.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride (SOCl₂) for the formation of acid chlorides, and strong acids or bases for hydrolysis reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride produces acid chlorides, while hydrolysis reactions yield the parent carboxylic acids .
Aplicaciones Científicas De Investigación
Carbanilic acid, m-chlorodithio-, glycolate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it is studied for its potential role in metabolic pathways and its interactions with biological molecules . In medicine, it is explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis. In industry, it is utilized in the production of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism of action of Carbanilic acid, m-chlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The carboxyl functional group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other molecular interactions. These interactions can influence various biological processes and pathways, making the compound of interest in both basic and applied research .
Comparación Con Compuestos Similares
Carbanilic acid, m-chlorodithio-, glycolate can be compared with other carboxylic acids, such as acetic acid, formic acid, and benzoic acid . While these compounds share the common carboxyl functional group, this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for specific applications where other carboxylic acids may not be suitable .
List of Similar Compounds:- Acetic acid
- Formic acid
- Benzoic acid
- Propionic acid
- Butyric acid
Propiedades
Número CAS |
73623-02-6 |
|---|---|
Fórmula molecular |
C9H8ClNO2S2 |
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
S-[(3-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-2-1-3-7(4-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14) |
Clave InChI |
MXNAVFHTJVDNKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)SC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


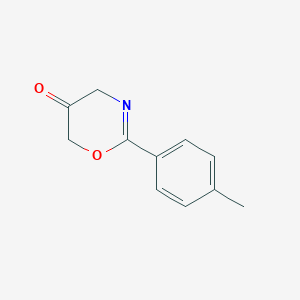
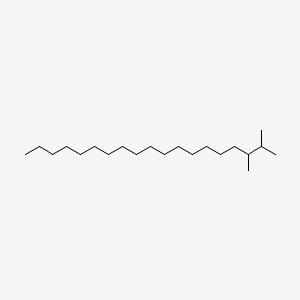

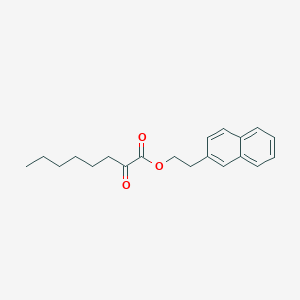

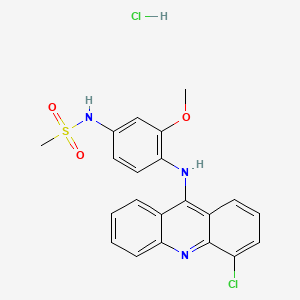

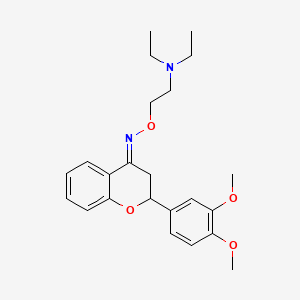
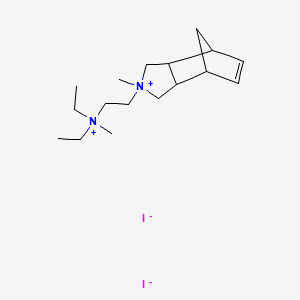
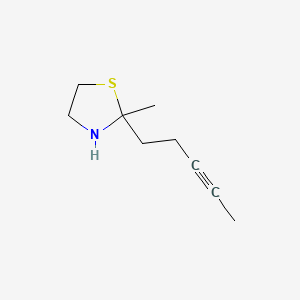

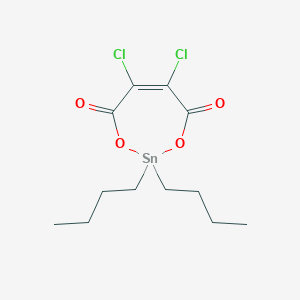
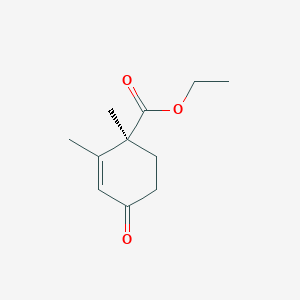
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
